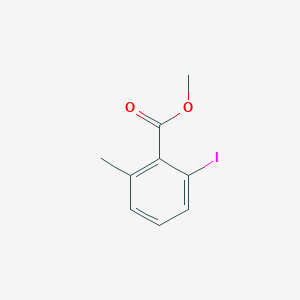

Methyl 2-iodo-6-methylbenzoate

Description

Significance of Aryl Iodides as Synthetic Intermediates in Fine Chemical and Pharmaceutical Industries Research

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. fiveable.me They are highly significant in the fine chemical and pharmaceutical industries due to their versatility as synthetic intermediates. fiveable.meontosight.ai The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making them the most reactive in various transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai

This high reactivity makes aryl iodides crucial for a range of powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann condensation reactions. ontosight.ainih.gov These reactions are fundamental in constructing the complex molecular architectures found in many pharmaceutical drugs and fine chemicals. ontosight.aibeilstein-journals.org For instance, aryl iodides can be used to introduce an iodine atom into a molecule, which then acts as a "handle" for further chemical modifications. ontosight.ai Beyond cross-coupling, aryl iodides are also used in the synthesis of hypervalent iodine compounds, which are important oxidizing agents, and in metal-iodine exchange reactions. nih.gov The ability to incorporate radioactive iodine isotopes also makes them valuable in nuclear medicine for labeling biomolecules. nih.gov

The Role of Benzoate (B1203000) Esters as Versatile Scaffolds in Molecular Design and Transformations

Benzoate esters are a major class of organic compounds characterized by an ester functional group attached to a benzene (B151609) ring. They are widely utilized as versatile scaffolds in molecular design and chemical transformations. researchgate.net Their presence is often associated with bioactive compounds and prodrugs. researchgate.net In drug design, the benzoate ester moiety can be strategically modified to influence a molecule's properties, such as lipophilicity and metabolic stability. researchgate.net

Unique Reactivity Profile of Methyl 2-iodo-6-methylbenzoate Attributed to Ortho-Substitution and Steric Hindrance

This compound possesses a unique reactivity profile due to the presence of both an iodine atom and a methyl group at the positions ortho to the methyl ester. This ortho-substitution pattern introduces significant steric hindrance around the reactive center.

The steric bulk of the ortho-substituents can influence the rate and outcome of chemical reactions. researchgate.net In many cases, ortho-substituted aryl halides are less reactive in palladium-catalyzed cross-coupling reactions compared to their unsubstituted or para-substituted counterparts. researchgate.net This is due to the steric hindrance impeding the approach of the catalyst to the reaction site. researchgate.net However, this steric hindrance can also be exploited to achieve selective transformations. For example, the presence of an ortho-methyl group has been shown to accelerate certain reactions, such as cobalt-catalyzed methoxycarbonylation. researchgate.net

The specific arrangement of substituents in this compound can lead to unique intramolecular reactions and can be a valuable precursor for the synthesis of highly substituted aromatic compounds that would be difficult to prepare otherwise. nih.gov

Overview of Current Research Trends and Unaddressed Challenges in Ortho-Substituted Aryl Halide Chemistry

The chemistry of ortho-substituted aryl halides is an active area of research, driven by the need to develop efficient and selective methods for the synthesis of complex, multi-substituted aromatic compounds.

Current Research Trends:

Palladium-Catalyzed Cross-Coupling: A major focus is on the development of new and improved palladium catalyst systems that can overcome the challenges associated with sterically hindered ortho-substituted substrates. organic-chemistry.orgresearchgate.net This includes the design of bulky and electron-rich phosphine (B1218219) ligands that can promote efficient oxidative addition and reductive elimination steps. organic-chemistry.org

Catellani-Type Reactions: The Catellani reaction, which involves a palladium/norbornene co-catalyst system, has emerged as a powerful tool for the ortho-functionalization of aryl halides. nih.govchemrxiv.org Research is ongoing to expand the scope of this reaction to include a wider range of coupling partners and to address the "ortho-constraint," where the reaction is inefficient for substrates lacking an ortho-substituent. chemrxiv.org

C-H Activation/Functionalization: Direct C-H activation at the ortho-position of aryl halides is a highly atom-economical approach to introduce new functional groups. nih.gov Current research aims to develop catalysts that can achieve high regioselectivity and functional group tolerance in these reactions.

Unaddressed Challenges:

Steric Hindrance: Overcoming the steric bulk of ortho-substituents remains a significant hurdle in many transformations, often leading to lower reaction rates and yields. researchgate.netbohrium.com

Selectivity: Achieving high selectivity for mono- versus di-functionalization at the ortho-positions can be challenging, especially in reactions like the Catellani reaction. chemrxiv.org

Substrate Scope: Many existing methods have a limited substrate scope, particularly for highly electron-deficient or complex ortho-substituted aryl halides. rsc.org

Catalyst Deactivation: The catalysts used in these reactions can sometimes be deactivated by the substrates or products, leading to incomplete conversion.

Future research will likely focus on the rational design of new catalysts and ligands, the development of novel reaction methodologies to overcome steric and electronic limitations, and the application of these methods to the synthesis of increasingly complex and functionally diverse molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKBSGNTMQAIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635345 | |

| Record name | Methyl 2-iodo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-55-7 | |

| Record name | Methyl 2-iodo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-iodo-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Iodo 6 Methylbenzoate and Its Positional/functional Analogues

Esterification Protocols for the Preparation of Methyl 2-iodobenzoate (B1229623) Derivatives

Esterification is a fundamental method for producing benzoate (B1203000) esters from their corresponding carboxylic acids. This section details direct and transesterification approaches.

Direct Esterification with Carboxylic Acids

Direct esterification, often catalyzed by acid, is a straightforward method for converting a carboxylic acid into its corresponding ester. For the synthesis of methyl 2-iodo-6-methylbenzoate, the precursor is 2-iodo-6-methylbenzoic acid, which is reacted with methanol. This reaction typically proceeds under acidic conditions to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The general mechanism involves the formation of an acylium ion, which then reacts with the alcohol in a trimolecular reaction to form the ester. For sterically hindered acids like 2,4,6-trimethylbenzoic acid, DFT calculations have shown that protonation of the hydroxyl-oxygen or alkyl-oxygen leads to a highly active acylium ion (R-C+=O), which is key to the reaction's success. rsc.org While specific kinetic data for this compound is not extensively detailed in the provided literature, the principles of acid-catalyzed esterification are well-established and applicable.

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically performed by heating the carboxylic acid in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Table 1: Examples of Direct Esterification Conditions

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2-Iodo-6-methylbenzoic acid | Methanol | Acid Catalyst (e.g., H₂SO₄) | Heating | This compound |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is particularly useful when the desired alcohol is more valuable or when the corresponding carboxylic acid is difficult to handle. While less common for the direct synthesis of simple methyl esters from their acids, it is a viable route for creating a variety of esters from a common intermediate. The reaction is often catalyzed by either an acid or a base. Base-catalyzed transesterification is generally faster but is sensitive to the presence of water and free acids.

For ortho-substituted benzoate esters, steric hindrance can influence reaction rates. Studies on the alkaline hydrolysis of substituted phenyl benzoates, a related reaction, show that ortho-substituent effects are significant and can be correlated with infrared stretching frequencies of the carbonyl group. researchgate.net These findings underscore the electronic and steric factors that must be considered when designing transesterification processes for compounds like this compound.

Diazotization-Substitution Routes for Aryl Iodide Formation

The conversion of an aromatic primary amine to an aryl iodide via a diazonium salt intermediate is a classic and versatile synthetic strategy. This route is highly relevant for synthesizing this compound from its amino precursor, methyl 2-amino-6-methylbenzoate.

Sandmeyer-Type Reactions from Amino-Substituted Precursors

The Sandmeyer reaction provides a robust method for synthesizing aryl halides from aryl diazonium salts. wikipedia.org This transformation involves two main steps: the diazotization of an aromatic amine, followed by the substitution of the diazonium group with a halide using a copper(I) salt catalyst. wikipedia.orgnih.gov However, for the synthesis of iodoarenes, the use of a copper catalyst is not always necessary, and the reaction can proceed by simply treating the diazonium salt with potassium iodide. organic-chemistry.org

The process begins with the diazotization of the aromatic amine using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). libretexts.orggoogle.com The resulting aryl diazonium salt is then treated with a solution of potassium iodide, leading to the liberation of nitrogen gas and the formation of the aryl iodide. thieme-connect.de

A production patent for methyl 2-iodobenzoate outlines a process where methyl anthranilate is diazotized with sodium nitrite and sulfuric acid, followed by a substitution reaction with potassium iodide to yield the final product. google.com This demonstrates the industrial applicability of this reaction sequence for producing positional analogues.

Table 2: Typical Sandmeyer Reaction for Iodination

| Starting Material | Reagents | Key Steps | Product | Ref |

|---|---|---|---|---|

| Methyl 2-aminobenzoate | 1. NaNO₂, H₂SO₄2. KI | 1. Diazotization2. Iodide Substitution | Methyl 2-iodobenzoate | google.com |

Modified Diazotization Strategies to Enhance Yield and Selectivity

While the classic Sandmeyer reaction is effective, it can be complicated by side reactions and the need for corrosive acids and low temperatures. thieme-connect.deacs.org Modern research has focused on developing modified, more efficient, and environmentally benign one-pot procedures. researchgate.net

Several modified strategies have been developed to improve the synthesis of aryl iodides from anilines:

Solvent-Free Conditions: A one-pot method for the sequential diazotization–iodination of aromatic amines has been developed using silica sulfuric acid and sodium nitrite at room temperature under solvent-free conditions. thieme-connect.de The stable diazonium salts react rapidly with potassium iodide to produce aryl iodides in good yields. thieme-connect.de

Ionic Liquids: Acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), can serve as both a mild acidic agent and a solvent. This method allows the reaction to proceed at room temperature, forming stable diazonium salts that are converted to aryl iodides in good yields upon addition of sodium iodide.

Resin-Based Catalysts: A sulfonic acid-based cation-exchange resin can be used as an inexpensive, noncorrosive, and eco-friendly proton source for the diazotization-iodination of aromatic amines in water. organic-chemistry.org

Metal-Free Approaches: An alternative to the Sandmeyer reaction involves using diiodomethane as both the iodine source and solvent, with alkyl nitrites as the diazotizing agent. libretexts.org Another metal-free method synthesizes aryl iodides from arylhydrazines and molecular iodine, where iodine acts as both an oxidant to form the diazonium salt and the iodinating agent. acs.orgnih.gov

Table 3: Comparison of Modified Diazotization-Iodination Methods

| Method | Reagents | Conditions | Advantages | Ref |

|---|---|---|---|---|

| Silica Sulfuric Acid | NaNO₂, SSA, KI | Solvent-free, Room Temp. | Rapid, convenient, avoids low temp. | thieme-connect.de |

| Acidic Ionic Liquid | NaNO₂, NaI, [H-NMP]HSO₄ | Room Temp. | Mild conditions, no phenol (B47542) by-product | |

| Cation-Exchange Resin | NaNO₂, KI, Resin | Water | Eco-friendly, noncorrosive | organic-chemistry.org |

Carbonylation Reactions for Ortho-Substituted Benzoate Esters

Carbonylation reactions offer a powerful and atom-efficient method for synthesizing carbonyl-containing compounds, including esters. nih.gov This approach allows for the direct introduction of a carbonyl group, providing an alternative route to ortho-substituted benzoate esters from aryl halides.

A notable methodology involves a low-valent tungsten-catalyzed carbonylative coupling of aryl iodides with alcohols or phenols. nih.gov Using tungsten hexacarbonyl (W(CO)₆) as the catalyst and triphenylphosphine (PPh₃) as a ligand, a variety of aryl iodides can be smoothly converted into their corresponding benzoate esters. nih.gov The reaction proceeds under a carbon monoxide atmosphere and has been shown to tolerate a broad range of functional groups, including other halogens, making it suitable for subsequent structural modifications. nih.gov

This transformation is particularly valuable as it utilizes a non-noble metal catalyst, which is more cost-effective than traditional palladium-based systems. nih.gov The reaction has been successfully demonstrated on a gram scale, highlighting its potential for practical synthetic applications. nih.gov For the synthesis of a compound like this compound, a hypothetical precursor could be 1,2-diiodo-3-methylbenzene, which would undergo selective carbonylation in the presence of methanol.

Table 4: Tungsten-Catalyzed Carbonylative Synthesis of Benzoates

| Aryl Iodide Substrate | Alcohol/Phenol | Catalyst System | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| Iodobenzene (B50100) | n-Butanol | W(CO)₆ (10 mol%), PPh₃ (15 mol%), Et₃N | 100°C, 24 h, CO balloon | Good | nih.gov |

Palladium-Catalyzed Carbomethoxylation of Aryl Iodides

Palladium-catalyzed carbonylation reactions represent a powerful and atom-efficient method for converting aryl halides into carboxylic acid derivatives, including esters. acs.org The carbomethoxylation of aryl iodides, specifically, involves the reaction of an aryl iodide with carbon monoxide (CO) and methanol in the presence of a palladium catalyst to yield the corresponding methyl ester. This transformation is a cornerstone in the synthesis of benzoate esters from readily available iodoarenes.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium complex. Subsequent nucleophilic attack by methanol (methanolysis) releases the methyl ester product and regenerates a palladium species that can re-enter the catalytic cycle.

Research has demonstrated the versatility of this method for a range of aryl iodides, including those with various functional groups. acs.org While direct examples for this compound are specific, the principles apply to disubstituted aryl iodides. The reaction conditions, such as CO pressure, temperature, solvent, and base, are critical variables that significantly influence the reaction's efficiency and yield. acs.orgbeilstein-journals.org For instance, high yields of aromatic esters have been achieved using palladium acetate (Pd(OAc)₂) as the catalyst precursor, a phosphine (B1218219) ligand, and a base like sodium carbonate (Na₂CO₃) at elevated temperatures and CO pressures. acs.org

Table 1: Representative Conditions for Palladium-Catalyzed Carbomethoxylation of Aryl Iodides

| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | CO Pressure (atm) | Yield (%) |

| 4-Iodoanisole | Pd(OAc)₂ (5) | dppb (5) | Na₂CO₃ | Water | 130 | 20 | 79 |

| 1-Iodonaphthalene | Pd(OAc)₂ (5) | dppb (5) | Na₂CO₃ | Water | 130 | 20 | 78 |

| 2-Iodotoluene | Pd(OAc)₂ (5) | dppb (5) | Na₂CO₃ | Water | 130 | 20 | 66 |

Data adapted from a study on four-component reactions for aromatic ester synthesis. acs.org

Ligand Design and Optimization in Carbonylation Reactions

The choice of ligand is paramount in palladium-catalyzed carbonylation as it directly influences the catalyst's stability, activity, and selectivity. beilstein-journals.org Ligands, typically phosphines, coordinate to the palladium center, modifying its electronic and steric properties. This modulation affects key steps in the catalytic cycle, including oxidative addition and reductive elimination. acs.org

Optimization studies often screen a variety of ligands to find the ideal match for a specific substrate. For sterically hindered substrates, such as those with ortho-substituents like 2-iodo-6-methyltoluene (a precursor to the target molecule), ligand choice is even more critical to overcome steric hindrance and achieve high yields. acs.org While aryl iodides are generally more reactive than bromides or chlorides, challenging substrates still benefit from carefully optimized ligand systems to ensure efficient conversion. acs.orgresearchgate.net

Table 2: Effect of Ligands on Reductive Formylation of Aryl Iodides

| Ligand | Yield (%) |

| PPh₃ | 55 |

| PCy₃ | 63 |

| Xantphos | 45 |

| Di-2-pyridyl ketone | 85 |

This table illustrates the significant impact of ligand choice on the efficiency of a related carbonylation process, highlighting the importance of ligand optimization. Data adapted from a study on reductive formylation using CO₂. organic-chemistry.org

Multi-Step Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives based on the this compound scaffold often requires multi-step sequences that allow for the controlled introduction of additional functional groups. These strategies rely on the principles of regioselectivity and the use of protecting groups to manage the reactivity of different sites on the aromatic ring.

Regioselective Functionalization of Aromatic Rings

Regioselectivity is the control over the position at which a chemical reaction occurs. When functionalizing an already substituted aromatic ring, the existing substituents direct the position of incoming groups. In the context of synthesizing derivatives of this compound, further substitution would be directed by the methyl (ortho-, para-directing) and the ester (meta-directing) groups.

Iodination is a key reaction for introducing the iodo-substituent. Various methods exist for the regioselective iodination of arenes. organic-chemistry.org Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been shown to be a highly regioselective and efficient method for activated arenes. acs.org The choice of iodinating agent and catalyst can be crucial for controlling where the iodine atom is introduced, especially in the presence of multiple directing groups. For instance, silver salt-assisted iodination has been used to achieve high para-regioselectivity in chlorinated phenols. nih.gov Such methodologies could be adapted for the selective iodination of a methylbenzoate precursor to control the placement of the iodine atom relative to the methyl and ester groups.

Sequential Protecting Group Strategies

In multi-step synthesis, protecting groups are often essential to temporarily block a reactive functional group, preventing it from interfering with subsequent reactions. utdallas.edu After the desired transformation is complete, the protecting group is removed to reveal the original functionality.

For example, if one wanted to perform a reaction sensitive to the ester group in a this compound derivative, the ester could first be reduced to a benzyl alcohol. This alcohol could then be protected, for instance, as a silyl ether. After performing the desired reaction on another part of the molecule, the silyl protecting group can be selectively removed, and the alcohol can be re-oxidized to the carboxylic acid and esterified if needed. The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the selective deprotection of one functional group in the presence of others, enabling highly complex synthetic routes.

Exploration of Green Chemistry Principles in the Synthesis of Iodinated Benzoates

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes using safer solvents, reducing waste, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reaction Conditions

One of the primary goals of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely. nih.gov

Aqueous Medium Reactions: Water is an attractive solvent due to its low cost, non-flammability, and low environmental impact. While organic compounds are often poorly soluble in water, the use of surfactants to create micelles can enable reactions to occur efficiently in an aqueous medium. rsc.org For instance, α-arylation of ketones has been successfully performed in water using a designer surfactant, demonstrating that complex organic transformations are feasible in aqueous systems. rsc.org Similarly, metal-free arylation reactions to form ethers and esters have been developed in water. organic-chemistry.orgacs.org These principles could be applied to the synthesis or derivatization of iodinated benzoates.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under solid-phase conditions can significantly reduce waste. tandfonline.com This approach is highly atom-economical. For example, the synthesis of methyl benzoate has been explored under solvent-free conditions using solid acid catalysts, which can often be recovered and reused, further enhancing the green credentials of the process. mdpi.comgoogle.com Iodine-catalyzed, one-pot, solid-phase synthesis of benzothiazole derivatives from benzoic acids also highlights the potential of solvent-free methods for creating complex aromatic structures. tandfonline.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 2 Iodo 6 Methylbenzoate

Cross-Coupling Reactions at the Aryl Iodide Position

The presence of an iodine atom on the aromatic ring makes Methyl 2-iodo-6-methylbenzoate an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which results in the formation of the biaryl product and regeneration of the palladium(0) catalyst.

For sterically hindered substrates like this compound, the choice of ligands and reaction conditions is crucial to overcome the steric hindrance and achieve good yields. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Below is a representative data table for a typical Suzuki-Miyaura coupling reaction involving a sterically hindered aryl iodide.

| Aryl Iodide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| This compound | 2-Tolylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 120 | 78 |

Sonogashira Coupling for Alkynylarene Formation

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. d-nb.info This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. d-nb.info

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

The steric hindrance in this compound can affect the rate of the Sonogashira coupling. However, by carefully selecting the catalyst, ligands, and reaction conditions, high yields of the desired alkynylarene products can be achieved.

Here is an illustrative data table for Sonogashira coupling reactions with a sterically hindered aryl iodide:

| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 95 |

| This compound | 1-Octyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 88 |

| This compound | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 90 | 91 |

Heck and Stille Coupling Applications

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a versatile tool for the synthesis of substituted alkenes. The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the final product and regenerate the catalyst.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. researchgate.net A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. Research has demonstrated the successful Stille coupling of the closely related methyl-2-iodobenzoate with 2-(tributylstannyl)thiophene (B31521) in DMF at 50 °C using an iminophosphine palladium complex as a catalyst.

Below is a data table representing typical conditions for Heck and Stille couplings of sterically hindered aryl iodides:

| Reaction | Coupling Partner | Catalyst | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |

| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 82 |

| Heck | Methyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 75 |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 110 | 90 |

| Stille | 2-(Tributylstannyl)furan | Pd₂(dba)₃ | AsPh₃ | - | Dioxane | 100 | 88 |

C-H Activation and Functionalization Strategies

C-H activation is a powerful strategy in organic synthesis that involves the direct functionalization of carbon-hydrogen bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a substrate like this compound, C-H activation could potentially occur at the ortho-position to the methyl or ester group, or at the methyl group itself.

Directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, is a common strategy. The ester group in this compound could potentially act as a directing group to facilitate C-H activation at the adjacent ortho-position. However, the existing iodine substituent already provides a reactive handle for cross-coupling reactions.

Nucleophilic Substitution Reactions and Their Scope

While cross-coupling reactions are the most common transformations for aryl iodides, nucleophilic substitution can also occur under certain conditions.

Direct Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the methoxycarbonyl group is an electron-withdrawing group. However, it is only moderately activating. Furthermore, the steric hindrance from the adjacent methyl group would likely disfavor the approach of a nucleophile to the carbon bearing the iodine atom. Therefore, direct SNAr reactions on this compound are expected to be challenging and would likely require harsh reaction conditions or very strong nucleophiles.

A representative data table for potential SNAr reactions is shown below, highlighting the challenging nature of this transformation for this specific substrate.

| Nucleophile | Base | Solvent | Temp (°C) | Pressure | Product | Yield (%) |

| Sodium methoxide | - | Methanol | 150 | High | Methyl 2-methoxy-6-methylbenzoate | Low |

| Sodium phenoxide | K₂CO₃ | DMF | 180 | High | Methyl 2-methyl-6-phenoxybenzoate | Very Low |

| Pyrrolidine | - | NMP | 200 | High | Methyl 2-methyl-6-(pyrrolidin-1-yl)benzoate | Trace |

Metal-Mediated Nucleophilic Displacements

The carbon-iodine bond in this compound is a key site for functionalization via metal-mediated nucleophilic displacement reactions. Due to the steric hindrance imposed by the adjacent methyl and methyl ester groups, direct nucleophilic aromatic substitution (SNAr) is generally unfavorable unless strongly activated by electron-withdrawing groups. wikipedia.orgyoutube.commasterorganicchemistry.com Consequently, transition metal catalysis, particularly with copper or palladium, is often employed to facilitate these transformations. wikipedia.org

Ullmann-type condensation reactions, which are copper-promoted, are a classic method for forming new carbon-heteroatom bonds at the site of the aryl halide. wikipedia.orgorganic-chemistry.org In the case of this compound, these reactions allow for the displacement of the iodide by various nucleophiles such as amines, alcohols, and thiols. The generally accepted mechanism for these reactions involves the formation of a copper(I) species which then reacts with the aryl halide. wikipedia.orgrug.nl

For instance, the reaction with an amine (a Goldberg reaction, a type of Ullmann condensation) would proceed to form an N-aryl product. wikipedia.org Similarly, reaction with an alcohol or phenol (B47542) in the presence of a copper catalyst can yield the corresponding aryl ether. These reactions often require high temperatures and polar aprotic solvents, although modern advancements have introduced milder conditions with the use of specific ligands. wikipedia.org

Below is a representative table of potential metal-mediated nucleophilic displacement reactions involving this compound.

| Nucleophile | Catalyst System | Product | Reaction Type |

| Aniline | CuI / ligand | Methyl 2-(phenylamino)-6-methylbenzoate | Goldberg Reaction wikipedia.org |

| Phenol | Cu(I) salt | Methyl 2-methyl-6-phenoxybenzoate | Ullmann Ether Synthesis wikipedia.org |

| Thiophenol | Cu(I) salt | Methyl 2-methyl-6-(phenylthio)benzoate | C-S Coupling wikipedia.org |

Cyclization Reactions Involving Adjacent Functional Groups

The ortho positioning of the iodo, methyl, and ester groups on the benzene (B151609) ring of this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

If the ester group is first hydrolyzed to a carboxylic acid and then converted to an amide with an appropriately substituted amine, intramolecular cyclization can be achieved. For example, conversion to an N-aryl amide followed by a copper-catalyzed intramolecular C-N bond formation would lead to the synthesis of acridone (B373769) derivatives, which are of interest for their biological activities. The synthesis of N-aryl anthranilic acids, precursors to such systems, is often accomplished via Ullmann condensation. scielo.brnih.gov

Another potential pathway involves the functionalization of the methyl group, for instance, through benzylic bromination, followed by an intramolecular reaction with a nucleophile introduced at the iodo position. This could lead to the formation of fused ring systems.

While copper and palladium are more common in these transformations, cobalt catalysts have also been shown to be effective in certain cyclization reactions. Cobalt-catalyzed reactions could potentially be used to construct novel heterocyclic frameworks from this compound derivatives. For example, cobalt-catalyzed reductive cyclizations are a known method for forming carbon-carbon bonds. If a suitable unsaturated moiety is introduced onto the molecule, intramolecular cyclization could be triggered.

Transformations of the Methyl Ester and Methyl Aromatic Group

The methyl ester and the aromatic methyl group are also amenable to a variety of chemical transformations, further expanding the synthetic utility of this compound.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-iodo-6-methylbenzoic acid, under either acidic or basic conditions. This carboxylic acid is a versatile intermediate. For example, it can be coupled with various amines to form amides using standard peptide coupling reagents. This amidation is a key step in preparing substrates for the intramolecular cyclization reactions mentioned previously.

The direct amidation of the sterically hindered ester can be challenging but may be achieved using strong nucleophiles or specific catalytic methods.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq), then H3O+ | 2-Iodo-6-methylbenzoic acid |

| Amidation | 1. NaOH (aq), then H3O+ 2. SOCl2 3. Amine (R-NH2) | N-alkyl/aryl-2-iodo-6-methylbenzamide |

The aromatic methyl group can be functionalized through oxidation or halogenation reactions. Oxidation of the methyl group, for instance with potassium permanganate (B83412) or chromic acid, would yield the corresponding carboxylic acid, 2-iodo-6-methoxycarbonylbenzoic acid. This introduces another functional group that can be used in subsequent synthetic steps.

Benzylic halogenation, typically with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator), can convert the methyl group to a bromomethyl group. This electrophilic handle can then be subjected to nucleophilic substitution to introduce a wide range of functionalities, which can also serve as precursors for cyclization reactions.

| Reaction | Reagents | Product |

| Oxidation | KMnO4 | 2-Iodo-6-methoxycarbonylbenzoic acid |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Methyl 2-(bromomethyl)-6-iodobenzoate |

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopy

While a publicly available, experimentally verified spectrum for Methyl 2-iodo-6-methylbenzoate is not readily found, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the analysis of structurally similar compounds, such as methyl 2-iodobenzoate (B1229623) and various methyl-substituted benzoates. rsc.orgnist.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the three aromatic protons and the two methyl groups. The aromatic protons on the trisubstituted benzene (B151609) ring are expected to appear as a complex multiplet or as distinct doublets and a triplet, depending on the coupling constants. The chemical shifts of these protons are influenced by the electron-withdrawing iodo and ester groups, and the electron-donating methyl group. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically downfield from the aromatic methyl protons (-CH₃), which would also be a singlet.

¹³C NMR: The carbon NMR spectrum is expected to display nine unique signals, corresponding to each carbon atom in the molecule's distinct chemical environment. The carbonyl carbon of the ester group will have the largest chemical shift, appearing significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with the carbon atom bonded to the iodine showing a characteristically lower chemical shift due to the heavy atom effect. The carbons of the two methyl groups will appear at the most upfield positions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (3, 4, 5) | 7.0 - 7.8 (m) | 125.0 - 140.0 |

| Ester -OCH₃ | ~3.9 (s) | ~52.0 |

| Aromatic -CH₃ | ~2.5 (s) | ~22.0 |

| Aromatic C-I | - | ~95.0 |

| Aromatic C-COOCH₃ | - | ~135.0 |

| Aromatic C-CH₃ | - | ~140.0 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. (s) = singlet, (m) = multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons. Cross-peaks would be expected between the protons at positions 3 and 4, and between the protons at positions 4 and 5, confirming their connectivity on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively assign the protonated aromatic carbons and the two methyl carbons by showing cross-peaks between the respective ¹H and ¹³C signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the ester methyl protons to the carbonyl carbon and the aromatic carbon at position 1, and the aromatic methyl protons to the aromatic carbons at positions 1, 2, and 6. These correlations are crucial for confirming the substitution pattern of the benzene ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the aromatic methyl protons and the adjacent aromatic proton at position 5, as well as between the ester methyl protons and the aromatic proton at position 5, confirming the ortho arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (molecular weight: 276.07 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion at m/z 277.08 ([C₉H₁₀IO₂]⁺). It is important to note that iodinated aromatic compounds can sometimes undergo deiodination in the ESI source, particularly when acidic mobile phases are used. researchgate.netnih.gov This could potentially lead to the observation of a deiodinated species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent method for assessing the purity of volatile compounds and confirming their identity. nih.govsemanticscholar.org The gas chromatogram would indicate the purity of this compound, with a single peak being indicative of a pure sample. The mass spectrum obtained from the GC-MS would show the molecular ion peak and a characteristic fragmentation pattern under electron ionization (EI).

Based on the fragmentation of the similar compound, methyl 2-iodobenzoate, the expected fragmentation pattern for this compound would include: nist.gov

Loss of the methoxy (B1213986) group (-OCH₃): leading to a fragment ion at m/z 245.

Loss of the entire methoxycarbonyl group (-COOCH₃): resulting in an iodotoluene fragment at m/z 217.

Loss of the iodine atom (-I): giving a methyl methylbenzoate fragment at m/z 149.

A peak corresponding to the tropylium (B1234903) ion or a related aromatic fragment: commonly observed around m/z 91.

Predicted Major Mass Fragments for this compound (EI)

| m/z | Predicted Fragment |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 245 | [M - OCH₃]⁺ |

| 217 | [M - COOCH₃]⁺ |

| 149 | [M - I]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic and methyl groups (around 2900-3100 cm⁻¹), C-O stretching of the ester (around 1250-1300 cm⁻¹), and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. nist.gov The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would be particularly prominent. The C=O stretch would also be observable, although it is typically weaker in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Ester C-O Stretch | 1250 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the substituted benzene ring. The absorption of UV radiation excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which these absorptions occur provide valuable information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* (pi to pi star) electronic transitions associated with the aromatic ring. In benzene, these transitions typically result in three absorption bands: a very intense E1 band (or K-band) around 184 nm, a less intense E2 band around 204 nm, and a much weaker, symmetry-forbidden B-band with fine structure around 256 nm. spcmc.ac.inquimicaorganica.orghnue.edu.vn

The presence of substituents on the benzene ring—in this case, an iodo group, a methyl group, and a methyl ester group—alters the energy levels of the molecular orbitals and, consequently, shifts the absorption maxima (λmax) and changes the molar absorptivity (ε). spcmc.ac.in

Iodo Group (-I): The iodine atom possesses non-bonding electrons (n-electrons) that can interact with the π-electron system of the benzene ring through resonance. This interaction, known as n-π conjugation, extends the chromophore, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. spcmc.ac.in Halogens are known to shift the primary and secondary absorption bands of benzene to longer wavelengths. spcmc.ac.in Data for iodobenzene (B50100) shows that it absorbs light at wavelengths greater than 290 nm. nih.gov

Methyl Group (-CH3): Alkyl groups, such as the methyl group, typically induce a small bathochromic shift. This effect is often attributed to hyperconjugation, where the σ-electrons of the C-H bonds interact with the aromatic π-system. spcmc.ac.in

The cumulative effect of these three substituents on the benzene ring in this compound results in a UV-Vis spectrum where the characteristic benzene bands are shifted to longer wavelengths. The fine structure of the B-band is typically lost upon substitution. spcmc.ac.in The steric hindrance between the adjacent iodo and methyl groups may also influence the molecule's conformation, potentially affecting the planarity of the methyl ester group relative to the ring and thereby influencing the electronic transitions.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in public literature. However, based on the analysis of related substituted benzenes, a representative spectrum can be predicted. ijermt.org

Table 1: Representative UV-Vis Spectral Data for this compound

| Absorption Band | Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |

| E2-band | ~230-240 | ~8,000 - 12,000 | π→π |

| B-band | ~280-295 | ~1,000 - 2,500 | π→π |

Note: The data in this table is illustrative and based on the expected spectral characteristics of similarly substituted aromatic compounds. The solvent used can also influence the λmax and ε values.

The more intense band observed in the 230-240 nm region is analogous to the E2 band of benzene, shifted to a longer wavelength due to the combined effects of the substituents. The less intense band at longer wavelengths (around 280-295 nm) corresponds to the shifted, symmetry-forbidden B-band. spcmc.ac.in Any potential n→π* transition from the carbonyl oxygen of the ester group would likely be of very low intensity and could be obscured by the much stronger π→π* B-band. libretexts.org

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structureresearchgate.netscielo.org.mx

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For Methyl 2-iodo-6-methylbenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation (geometric optimization) and to analyze its electronic properties. scielo.org.mxmdpi.com

Geometric optimization via DFT allows for the precise calculation of the molecule's structural parameters. The resulting bond lengths, bond angles, and dihedral angles represent the most stable arrangement of the atoms in the gaseous phase. These parameters are critical for understanding the molecule's steric and electronic properties. The ortho-substitution with bulky iodo and methyl groups forces the ester group to rotate out of the plane of the benzene (B151609) ring to minimize steric repulsion, a key feature revealed by these calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(aromatic)-I | 2.105 |

| C(aromatic)-C(methyl) | 1.510 | |

| C(aromatic)-C(ester) | 1.502 | |

| C=O | 1.215 | |

| Bond Angles (°) | I-C(aromatic)-C(ester) | 121.5 |

| C(methyl)-C(aromatic)-C(ester) | 119.8 | |

| O=C(ester)-O(methyl) | 124.7 | |

| Dihedral Angles (°) | C(aromatic)-C(aromatic)-C(ester)=O | 65.4 |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO is an electron acceptor, defining its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is centered on the electron-withdrawing ester group.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Predictionnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen of the ester group, making it a prime site for interaction with electrophiles. Conversely, positive potential would be located around the hydrogen atoms.

Conformational Analysis and Potential Energy Surface Mapping

The presence of multiple rotatable bonds in this compound (specifically the C-C bond connecting the ester to the ring and the C-O bond of the ester) necessitates a conformational analysis. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This analysis identifies the global minimum energy conformer as well as other local minima and the energy barriers between them. For this molecule, the PES is dominated by the steric hindrance between the ortho methyl and iodo groups and the ester functionality, which dictates the most stable rotational orientation of the ester group relative to the aromatic ring.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uk These predicted shifts can be compared to experimental data to validate the computed structure. chemicalbook.com Similarly, the vibrational frequencies of the molecule can be calculated, corresponding to peaks in its Infrared (IR) spectrum. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. scielo.org.mx

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. nih.govmdpi.com For this compound, a potential reaction of interest is the Suzuki coupling, which would occur at the C-I bond. DFT calculations can be used to model the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. By calculating the activation energies associated with the transition states, the feasibility and kinetics of the reaction can be predicted, providing a deeper understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. researchgate.net

Single Crystal X Ray Diffraction Analysis

Precise Determination of Molecular Conformation and Stereochemistry

A single crystal X-ray diffraction study would precisely define the spatial orientation of the methyl and iodo substituents on the benzene (B151609) ring, as well as the conformation of the methyl ester group. The steric bulk of the ortho-substituents (iodine and methyl) is expected to influence the planarity of the molecule. It is anticipated that the methyl ester group may be twisted out of the plane of the benzene ring to alleviate steric strain. The determination of key torsion angles would be crucial in quantifying this deviation from planarity.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

The crystal packing of Methyl 2-iodo-6-methylbenzoate would be governed by a combination of weak intermolecular forces.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to play a role in the crystal packing, linking molecules into larger assemblies.

Halogen Bonding: A significant interaction anticipated in the crystal structure is halogen bonding, where the electrophilic region on the iodine atom interacts with a nucleophilic atom (such as the carbonyl oxygen) of a neighboring molecule. nih.gov Studies on other 2-iodo-phenyl derivatives have revealed short I···O interactions that direct the formation of chains or dimers in the crystal lattice. mdpi.com

The interplay of these interactions would define the supramolecular architecture. nih.gov

Characterization of Disorder Phenomena in Crystalline Lattices

In some instances, crystalline lattices can exhibit disorder, where certain atoms or groups of atoms occupy multiple positions. For this compound, potential disorder could arise from the rotation of the methyl groups or slight conformational variations of the entire molecule within the crystal lattice. A detailed X-ray diffraction analysis would be able to model and quantify any such disorder, providing a more complete picture of the crystalline state.

Synthesis and Structure Reactivity/property Relationship Studies of Functionalized Analogues

Research on Halogenated Analogues (Bromo, Chloro, Fluoro) and Their Comparative Reactivity

The synthesis of halogenated analogues of methyl 2-iodo-6-methylbenzoate, where the iodine atom is replaced by other halogens, provides a platform for comparative reactivity studies, particularly in cross-coupling reactions. The commercial availability of key precursors and synthetic intermediates facilitates the preparation of these analogues.

Synthesis of Halogenated Analogues:

Methyl 2-bromo-6-methylbenzoate can be synthesized from 2-bromo-6-methylbenzoic acid through esterification with methanol. This bromo-analogue serves as a reagent and intermediate in the synthesis of various organic molecules, including those with potential applications in medicinal chemistry.

Methyl 2-chloro-6-methylbenzoate is accessible through several synthetic routes. One efficient method involves the carbonylation of 3-chloro-2-iodotoluene in methanol, a process that can be performed on a large scale. researchgate.netacs.org Another approach starts from 2-chloro-6-fluorobenzaldehyde, which is converted to 2-chloro-6-methylbenzaldehyde and then oxidized to the corresponding benzoic acid, followed by esterification. researchgate.netacs.org

Methyl 2-fluoro-6-methylbenzoate is a commercially available compound. scbt.com Its synthesis can be achieved from 2-fluoro-6-methylbenzoic acid. ossila.com The fluorinated analogue is of particular interest due to the unique electronic properties of the fluorine atom.

Comparative Reactivity:

While comprehensive kinetic studies directly comparing the reactivity of these specific methyl 2-halo-6-methylbenzoates are not extensively documented in the reviewed literature, general principles of carbon-halogen bond activation in cross-coupling reactions can be applied. The reactivity of aryl halides in palladium-catalyzed reactions typically follows the order: I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group.

The electronic nature of the halogen substituent also plays a crucial role. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the aromatic ring and, consequently, its reactivity in certain transformations.

Incorporation of Amine and Hydroxyl Functionalities on the Aromatic Ring

The introduction of amine and hydroxyl groups onto the aromatic ring of this compound analogues significantly alters their electronic properties and potential for further functionalization, including their participation in hydrogen bonding and serving as directing groups in subsequent reactions.

Amine Functionalization:

The synthesis of methyl 2-amino-6-iodobenzoate provides a building block with a nucleophilic amino group. This functionality can be utilized for the construction of nitrogen-containing heterocyclic systems. The presence of the amino group, a strong electron-donating group, is expected to increase the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution and cross-coupling reactions. For instance, in palladium-catalyzed reactions, the amino group can coordinate to the metal center, potentially affecting the rate and selectivity of the reaction.

Hydroxyl Functionalization:

Methyl 2-hydroxy-4-iodobenzoate , a related iodinated aromatic ester, has been synthesized and its structure characterized by X-ray crystallography. researchgate.netnih.gov This compound is valuable for incorporating methyl salicylate moieties into larger molecules through reactions that exploit the reactivity of the iodine atom, such as Stille and Suzuki-Miyaura cross-coupling reactions. nih.gov The hydroxyl group can participate in intra- and intermolecular hydrogen bonding, influencing the crystal packing and potentially modulating the reactivity of the molecule. researchgate.netnih.gov The synthesis of the isomeric methyl 2-hydroxy-6-methylbenzoate is also documented, providing another platform for studying the influence of a hydroxyl group on the reactivity of the aromatic ring.

The presence of these electron-donating groups generally activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of such reactions. In the context of cross-coupling reactions, both amino and hydroxyl groups can act as directing groups, influencing the site of subsequent functionalization.

Modifications of the Methyl Ester Group and Their Impact on Reactivity

Alterations to the methyl ester group in this compound can influence the compound's physical properties and reactivity. These modifications can range from changing the alkyl chain length of the ester to converting it into other functional groups.

Studies on other aromatic esters have shown that the length of the alkyl chain in the ester group can affect the molecule's physical properties, such as melting point and solubility. For instance, in a series of N-alkyl-3-benzylimidazolium iodide salts, the length of the alkyl chain was found to influence cation-anion and cation-cation interactions, thereby affecting the physical properties of the salts. researchgate.net Similarly, in polyacrylate-based network materials, the toughness was significantly influenced by the alkyl ester chain length, with methyl acrylate-based networks exhibiting higher fracture energy compared to ethyl and butyl acrylate-based networks. mdpi.com

While direct studies on the impact of changing the methyl group to ethyl, propyl, or other alkyl groups on the reactivity of 2-iodobenzoates in cross-coupling reactions are not extensively detailed in the provided search results, it can be inferred that such modifications would primarily influence steric hindrance around the reaction center. A bulkier ester group could potentially hinder the approach of the catalyst and coupling partners, thereby reducing the reaction rate.

Furthermore, the ester group itself can be a site of reaction. For example, esters of 2-iodoxybenzoic acid (IBX-esters) have been prepared and utilized as oxidizing reagents. acs.org Methyl 2-iodobenzoate (B1229623) can be oxidized to methyl 2-iodoxybenzoate, which can then be used to oxidize alcohols to aldehydes or ketones. acs.org This demonstrates that the ester functionality can be compatible with transformations at the iodine center and can also be a precursor to other reactive species.

Remote Substitution Effects on the Reactivity and Selectivity of Transformations

The introduction of additional substituents on the aromatic ring of this compound, at positions remote from the iodine and ester functionalities, can significantly impact the reactivity of the molecule and the selectivity of its transformations. These remote substituents exert their influence through a combination of electronic and steric effects.

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at remote positions can alter the electron density of the aromatic ring and the carbon-iodine bond. This, in turn, affects the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. For example, a Hammett analysis of the oxidative addition of para-substituted aryl iodides to a gold(I) center revealed a linear correlation, indicating that electron-withdrawing substituents on the aryl iodide increase the reaction rate. nih.govresearchgate.net Similarly, a positive ρ value was observed in the Hammett plot for the reaction of para-substituted aryl bromides with a triphosphine Ni(0) center, consistent with a polarized transition state. nih.gov These studies underscore the significant role of electronic effects from remote substituents in influencing the reactivity of aryl halides.

Steric Effects:

The size and position of remote substituents can sterically hinder the approach of reactants and catalysts to the reactive centers of the molecule. This is particularly relevant in ortho-substituted systems like this compound. A remote substituent, depending on its size and proximity, can influence the conformation of the ester group and affect the accessibility of the iodine atom for oxidative addition. While electronic effects are often the primary consideration, steric effects can play a decisive role in determining the major product, especially when multiple reaction sites are electronically similar. youtube.com For instance, in electrophilic aromatic substitution reactions, bulky directing groups often lead to a preference for the para-product over the ortho-product due to steric hindrance. youtube.com

The interplay between steric and electronic effects can be complex and is crucial for controlling the regioselectivity of reactions on polysubstituted aromatic rings. nih.govresearchgate.net

Systematic Studies on Structure-Reactivity Relationships in Aromatic Iodobenzoates

Systematic studies on the structure-reactivity relationships of aromatic iodobenzoates are crucial for understanding and predicting their behavior in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. A key tool in these investigations is the use of Hammett plots, which quantitatively assess the influence of electronic effects of substituents on reaction rates.

The oxidative addition of an aryl iodide to a low-valent transition metal center is a critical step in many cross-coupling catalytic cycles. The rate of this step is highly sensitive to the electronic properties of the aryl iodide. Systematic studies involving Hammett analysis have been conducted on the oxidative addition of substituted aryl iodides to various metal centers, including gold(I) and nickel(0). nih.govresearchgate.netnih.govresearchgate.netosti.gov

For example, a Hammett plot for the oxidative addition of para-substituted aryl iodides to a bipyridyl-ligated gold(I) complex yielded a reaction constant (ρ) of -2.2. nih.gov This negative value indicates that electron-donating substituents on the aryl iodide accelerate the reaction, suggesting a buildup of positive charge at the reaction center in the transition state. Conversely, a positive ρ value of +2.6 was obtained for the oxidative addition of para-substituted aryl bromides to a triphosphine Ni(0) center, indicating that electron-withdrawing groups facilitate this reaction. nih.gov

A comprehensive understanding of these structure-reactivity relationships allows for the rational design of substrates and reaction conditions to achieve desired outcomes in the synthesis of complex organic molecules.

Interactive Data Table: Halogenated Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 103440-55-7 | C9H9IO2 | 276.07 | Highly reactive in cross-coupling reactions. |

| Methyl 2-bromo-6-methylbenzoate | 99548-56-8 | C9H9BrO2 | 229.07 | Intermediate reactivity in cross-coupling. |

| Methyl 2-chloro-6-methylbenzoate | 68974-90-3 | C9H9ClO2 | 184.62 | Lower reactivity in cross-coupling. |

| Methyl 2-fluoro-6-methylbenzoate | 197516-57-7 | C9H9FO2 | 168.16 | Strong inductive effect from fluorine. |

Interactive Data Table: Functionalized Analogues of this compound

| Compound Name | Functional Group | Potential Impact on Reactivity |

| Methyl 2-amino-6-iodobenzoate | -NH2 | Electron-donating, increases ring electron density, potential for N-coordination to catalyst. |

| Methyl 2-hydroxy-6-iodobenzoate | -OH | Electron-donating, participates in H-bonding, can act as a directing group. |

| Ethyl 2-iodo-6-methylbenzoate | -COOEt | Increased steric bulk compared to methyl ester, may slightly decrease reaction rates. |

| Propyl 2-iodo-6-methylbenzoate | -COOPr | Further increased steric bulk, potentially leading to a more significant decrease in reaction rates. |

Advanced Applications and Emerging Research Opportunities

Advanced Building Blocks in Complex Organic Synthesis

The strategic placement of the iodo and methyl groups on the benzene (B151609) ring of Methyl 2-iodo-6-methylbenzoate offers chemists precise control over subsequent chemical transformations. This has led to its application as a key intermediate in the synthesis of highly substituted and structurally diverse molecules.

Divergent Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of complex and highly substituted PAHs is of significant interest due to their unique electronic and photophysical properties. This compound can serve as a foundational scaffold for the construction of these intricate structures. Through sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings, the iodo group can be replaced with various aryl or acetylenic moieties. The presence of the ortho-methyl group can influence the conformation of the resulting biaryl systems, potentially leading to atropisomeric compounds with unique chiroptical properties.

Subsequent intramolecular cyclization reactions, often catalyzed by transition metals like palladium, can then be employed to form new aromatic rings, leading to the divergent synthesis of a variety of PAH skeletons. The ester functionality can be further modified or removed, adding another layer of synthetic versatility.

Table 1: Potential Cross-Coupling Partners for this compound in PAH Synthesis

| Coupling Partner | Reaction Type | Potential Intermediate |

| Arylboronic acid | Suzuki Coupling | Substituted biaryl |

| Terminal alkyne | Sonogashira Coupling | Aryl-alkyne |

| Organostannane | Stille Coupling | Substituted biaryl |

Precursors for Macrocyclic and Supramolecular Architectures

The principles of cross-coupling and cyclization can be extended to the synthesis of large, ring-based structures known as macrocycles. By designing appropriate di-functional coupling partners, this compound can be incorporated into macrocyclization strategies. For instance, a double Sonogashira coupling with a di-alkyne could lead to the formation of a macrocyclic precursor. The steric influence of the ortho-methyl group can play a crucial role in directing the conformation of the resulting macrocycle.

Furthermore, the ester group of this compound provides a handle for the introduction of recognition motifs or reactive sites, making it a valuable precursor for the construction of more complex supramolecular architectures. These organized molecular assemblies are of interest for applications in host-guest chemistry, sensing, and catalysis.

Precursors in Natural Product Synthesis

The structural motifs present in many natural products often feature highly substituted aromatic rings. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of such complex bioactive molecules.

Incorporation into Bioactive Molecules and Their Analogues

The core structure of this compound can be found within, or can be elaborated to form, the skeletons of various bioactive compounds. Through a series of functional group interconversions and carbon-carbon bond-forming reactions, the initial aromatic ring can be decorated with the necessary substituents to match the target molecule. The ability to selectively functionalize the iodo- and ester-bearing positions allows for the efficient construction of molecular complexity. This approach is not only applicable to the synthesis of the natural products themselves but also to the creation of analogues with potentially improved biological activity or pharmacokinetic properties.

Total Synthesis of Complex Natural Products

While specific examples of the total synthesis of complex natural products starting directly from this compound are not yet widely reported in publicly available literature, its potential is evident from the successful use of the closely related compound, Methyl 2-iodobenzoate (B1229623). For instance, microbial dihydroxylation of Methyl 2-iodobenzoate has been shown to produce a nonracemic iodocyclohexene carboxylate intermediate, which serves as a precursor for the synthesis of Kibdelone C. This highlights the potential for similar enzymatic or chemical transformations of this compound to generate chiral building blocks for the enantioselective total synthesis of other complex natural products. The additional methyl group in the target compound could offer unique stereochemical control in such transformations.

Materials Science Applications

The unique electronic and structural features of molecules derived from this compound also lend themselves to applications in materials science. The incorporation of this building block into larger conjugated systems can influence the packing of molecules in the solid state and their electronic properties.

The synthesis of novel organic semiconductors, for example, often relies on the precise control of molecular architecture to optimize charge transport. The sterically demanding nature of the ortho-methyl and iodo-substituted ring can be exploited to tune the intermolecular interactions and solid-state packing of organic electronic materials. By participating in polymerization reactions, either through the iodo-group or after conversion of the ester to a more reactive functionality, this compound can be incorporated into novel polymers with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Monomers for Functional Polymers

The precise control over polymer architecture and functionality is a cornerstone of modern materials science. This compound serves as a valuable precursor in the synthesis of specialized monomers for functional polymers. The presence of the iodo group allows for its participation in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-iodine bond can be reversibly activated by a transition metal catalyst, enabling the controlled growth of polymer chains. This method allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers and star polymers.

The ester and methyl groups on the benzene ring can be further modified either before or after polymerization to introduce specific functionalities. This post-polymerization modification strategy is a powerful tool for creating polymers with tailored properties for applications in drug delivery, sensors, and advanced coatings.

Table 1: Potential Functional Monomers Derived from this compound